molecular formula C6H7F3N4 B1395707 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 2822-73-3

5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B1395707
CAS RN: 2822-73-3
M. Wt: 192.14 g/mol
InChI Key: FVOPNTGTHPIXDT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine, also known as ATMP, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. ATMP is a small molecule that exhibits interesting biological activities, making it a promising candidate for drug development.

Scientific Research Applications

  • Scientific Field : Organic Chemistry

    • Application Summary : Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines are types of bicyclic [6 + 6] systems. They have significant applications in the medical and pharmaceutical fields .
    • Methods of Application : The study discusses the synthetic methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .
    • Results or Outcomes : The compounds have been applied on a large scale in the medical and pharmaceutical fields .
  • Scientific Field : Radical Chemistry

    • Application Summary : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
    • Methods of Application : The tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
    • Results or Outcomes : The trifluoromethylation of carbon-centered radical intermediates has significant applications in the development of pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

5-(aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,1,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOPNTGTHPIXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)C(F)(F)F)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699465
Record name 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine

CAS RN

2822-73-3
Record name 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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